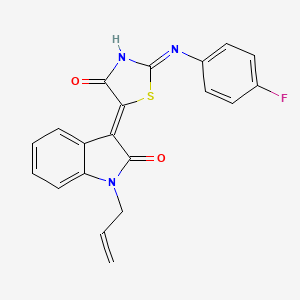

(2Z,5Z)-5-(1-allyl-2-oxoindolin-3-ylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one

描述

(2Z,5Z)-5-(1-allyl-2-oxoindolin-3-ylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H14FN3O2S and its molecular weight is 379.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2Z,5Z)-5-(1-allyl-2-oxoindolin-3-ylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer effects. This article synthesizes current research findings on the biological activity of this compound and similar derivatives.

Synthesis and Structural Characteristics

The synthesis of thiazolidinone derivatives often involves the condensation of thiazolidin-4-one with various aldehydes or ketones. The specific structure of this compound suggests potential interactions with biological targets due to its dual functional groups: the allyl and fluoro-substituted phenyl moieties.

1. Anti-inflammatory Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated using carrageenan-induced paw edema in mice, showing reduced inflammation compared to controls . The mechanism often involves inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways.

2. Antimicrobial Activity

Thiazolidinone derivatives have shown promising antimicrobial activities against a range of pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating superior efficacy compared to standard antibiotics like ampicillin and streptomycin . The presence of the fluorine atom in the structure enhances its interaction with microbial targets, potentially increasing its potency.

3. Anticancer Activity

Studies indicate that thiazolidinone derivatives can induce apoptosis in cancer cells. For example, compounds structurally similar to this compound were found to inhibit cell proliferation in various cancer cell lines such as HeLa and A549 . The mechanism involves both intrinsic and extrinsic apoptotic pathways, making these compounds potential candidates for cancer therapy.

4. Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in metabolic disorders. In particular, it has shown inhibitory effects on α-amylase and α-glucosidase, which are critical in carbohydrate metabolism . This suggests potential applications in managing diabetes by modulating glucose absorption.

Table 1: Summary of Biological Activities

科学研究应用

Pharmacological Applications

1. Anticancer Activity

Research indicates that thiazolidinones exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.

2. Anticonvulsant Properties

Recent studies have investigated the anticonvulsant potential of thiazolidinone derivatives, including (2Z,5Z)-5-(1-allyl-2-oxoindolin-3-ylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one. Animal models have demonstrated that this compound can significantly reduce seizure activity, suggesting its potential use as a therapeutic agent for epilepsy.

3. Anti-inflammatory Effects

The compound has also been assessed for anti-inflammatory properties. Experimental models of inflammation have shown that it can reduce markers of inflammation, such as cytokines and prostaglandins. This suggests a possible application in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers synthesized several thiazolidinone derivatives and evaluated their anticancer activity against human breast cancer cells. Among these, this compound exhibited the highest cytotoxicity with an IC50 value significantly lower than standard chemotherapeutic agents .

Case Study 2: Anticonvulsant Activity

A study conducted by Nikalje et al. demonstrated the anticonvulsant effects of thiazolidinone derivatives in mouse models using maximal electroshock seizure tests. The compound showed promising results, providing substantial protection against induced seizures, suggesting its potential as a new anticonvulsant drug .

Case Study 3: Anti-inflammatory Effects

Research published in European Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of various thiazolidinones. The study found that this compound significantly reduced levels of inflammatory cytokines in vitro and in vivo models .

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing thiazolidin-4-one derivatives like (2Z,5Z)-5-(1-allyl-2-oxoindolin-3-ylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one?

A common approach involves condensation reactions between thiosemicarbazides and α,β-unsaturated carbonyl compounds. For example:

- Step 1 : React a substituted oxoindole (e.g., 1-allyl-2-oxoindolin-3-ylidene) with a fluorophenyl-substituted imine precursor.

- Step 2 : Cyclize the intermediate using mercaptoacetic acid under reflux with sodium acetate in a DMF/acetic acid mixture .

- Step 3 : Optimize reaction conditions (e.g., solvent-free methods using β-cyclodextrin-SO3H catalysts) to improve yields and reduce side products .

Validation includes monitoring via TLC and characterizing intermediates using NMR and mass spectrometry.

Q. Basic: How can spectroscopic techniques (FT-IR, NMR, UV-Vis) confirm the structure of this compound?

- FT-IR : Identify key functional groups:

- NMR :

- UV-Vis : Detect π→π* and n→π* transitions in the 250–400 nm range, correlating with conjugation in the arylidene and imine groups .

Q. Advanced: What computational strategies (DFT, molecular modeling) are suitable for analyzing electronic properties and stability?

- DFT Methods : Use B3LYP/6-31G(d,p) or PBE functionals to optimize geometry and calculate:

- Validation : Compare computed IR/NMR spectra with experimental data to resolve ambiguities (e.g., tautomerism or isomerism) .

Q. Advanced: How to resolve contradictions between experimental and computational data (e.g., NMR chemical shifts or bond lengths)?

- Case Study : If experimental ¹³C NMR shifts deviate from DFT predictions:

- Re-optimize the structure using dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions.

- Consider solvent effects via PCM (Polarizable Continuum Model) simulations .

- Cross-validate with X-ray crystallography (if available). For example, triclinic crystal systems (space group P1) often show deviations due to packing effects .

- Statistical Tools : Use mean absolute error (MAE) and root mean square error (RMSE) to quantify discrepancies .

Q. Advanced: How can substituent effects (e.g., 4-fluorophenyl vs. methoxyphenyl) be systematically studied to modulate bioactivity?

- Strategy :

- Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the phenyl ring.

- Perform QSAR (Quantitative Structure-Activity Relationship) analysis using descriptors like Hammett constants (σ) and logP values .

- Evaluate biological activity (e.g., antimicrobial or antioxidant assays) and correlate with electronic/steric properties .

- Example : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to methoxy groups .

Q. Advanced: What crystallographic techniques are critical for resolving structural ambiguities in thiazolidinone derivatives?

- X-ray Diffraction :

- Challenges :

Q. Basic: How to optimize reaction conditions to minimize byproducts during synthesis?

- Green Chemistry Approaches :

- Monitoring : Track intermediates via LC-MS and quench reactions at optimal conversion points (e.g., 80–90% yield) .

Q. Advanced: How to design experiments for studying photophysical properties (e.g., fluorescence) of this compound?

- Methodology :

- Measure fluorescence quantum yields using integrating spheres and reference standards (e.g., quinine sulfate).

- Perform time-dependent DFT (TD-DFT) to simulate excited-state transitions and compare with UV-Vis/fluorescence emission spectra .

- Investigate solvatochromic effects in polar/non-polar solvents to assess charge-transfer character .

属性

IUPAC Name |

(5Z)-2-(4-fluorophenyl)imino-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c1-2-11-24-15-6-4-3-5-14(15)16(19(24)26)17-18(25)23-20(27-17)22-13-9-7-12(21)8-10-13/h2-10H,1,11H2,(H,22,23,25)/b17-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENYEMRLPKHBJD-MSUUIHNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。